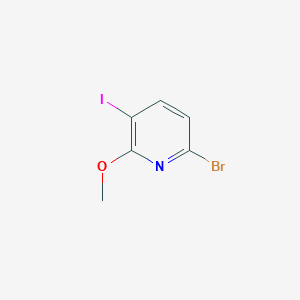

6-Bromo-3-iodo-2-methoxypyridine

Descripción general

Descripción

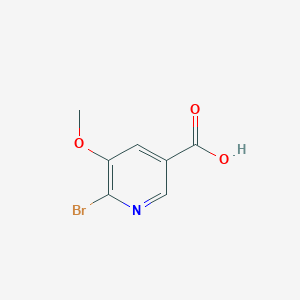

6-Bromo-3-iodo-2-methoxypyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C6H5BrINO . The molecular weight of this compound is 313.92 .

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-iodo-2-methoxypyridine is represented by the SMILES string COc1ccc(I)nc1Br . The InChI key for this compound is LHDNVVCKJSWJKM-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Deprotonative Metalation

The deprotonation of 2-methoxypyridine using mixed lithium–iron combinations highlights a method for synthesizing iodide derivatives, albeit with the formation of unexpected by-products. This research underscores the complex nature of electrophilic reactions involving halogenated pyridines and the impact of electrophile types on product formation (Nagaradja et al., 2012).

Magnesiation of Pyridine N-oxides

A study on the magnesiation of iodo- or bromopyridine N-oxides via iodine or bromine-magnesium exchange presents a viable route for functionalizing pyridine N-oxides, contributing significantly to the synthesis of complex organic molecules, such as caerulomycins E and A (Duan et al., 2009).

Nitration of Pyridine N-oxides

Research on the nitration of derivatives of pyridine N-oxide reveals the directive influence of the N-oxide group, facilitating the isolation of specific nitro derivatives. This finding has implications for the targeted modification of pyridine-based compounds in synthetic chemistry (Hertog et al., 2010).

Anticancer Activity of Copper(II) Complexes

A study on copper(II) complexes with 4'-phenyl-2,2':6',2″-terpyridine derivatives demonstrates their potential in DNA interaction and anticancer activity. This research provides insights into the design of metal-based drugs for cancer therapy (Liang et al., 2014).

Halogen-rich Intermediates for Synthesis

The use of halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, for the synthesis of pentasubstituted pyridines showcases the versatility of halogenated pyridines in constructing complex molecular structures, which are valuable in medicinal chemistry (Wu et al., 2022).

Safety and Hazards

6-Bromo-3-iodo-2-methoxypyridine is classified as Acute Tox. 4 Oral according to the GHS classification . The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . The compound should be stored in a well-ventilated place and kept tightly closed .

Mecanismo De Acción

Target of Action

It is known that halogenated pyridines like 6-bromo-3-iodo-2-methoxypyridine are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

6-Bromo-3-iodo-2-methoxypyridine, as a halogenated pyridine, is likely to participate in cross-coupling reactions such as the Suzuki–Miyaura coupling . In this reaction, the bromine and iodine atoms on the pyridine ring can act as leaving groups, allowing the carbon atoms they were attached to participate in the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 6-Bromo-3-iodo-2-methoxypyridine can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of a catalyst, and the concentrations of other reactants .

Propiedades

IUPAC Name |

6-bromo-3-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJFSHNCSMFYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-2-methoxypyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)

![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)

![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)

![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)

![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)